Ethyl 1-(cyclohexylmethyl)-5-hydroxy-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(cyclohexylmethyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a cyclohexylmethyl substituent, and a hydroxyl group on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(cyclohexylmethyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to scale up the production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(cyclohexylmethyl)-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(cyclohexylmethyl)-5-hydroxy-1H-pyrazole-3-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclohexylmethyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit the activity of certain enzymes, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Ethyl 1-(cyclohexylmethyl)-5-hydroxy-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 1-(cyclohexylmethyl)-5-hydroxy-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 2-(cyclohexylmethyl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-2-18-13(17)11-8-12(16)15(14-11)9-10-6-4-3-5-7-10/h8,10,14H,2-7,9H2,1H3 |
InChI Key |
UQRFYGJMYOUOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.